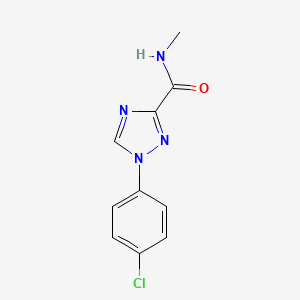![molecular formula C27H27N3O B13367985 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core substituted with a piperazinyl group and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazinyl group is then introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles. The phenyl rings are typically added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings and the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated analogs.
Aplicaciones Científicas De Investigación
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol involves its interaction with specific molecular targets. The piperazinyl group can interact with various receptors or enzymes, modulating their activity. The phenyl rings and quinolinol core contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile
- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Uniqueness
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinol core with a piperazinyl group and phenyl rings makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C27H27N3O |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
7-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H27N3O/c1-20-9-11-22(12-10-20)26(24-14-13-21-6-5-15-28-25(21)27(24)31)30-18-16-29(17-19-30)23-7-3-2-4-8-23/h2-15,26,31H,16-19H2,1H3 |
Clave InChI |
ZZGALCYCZPTXOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)
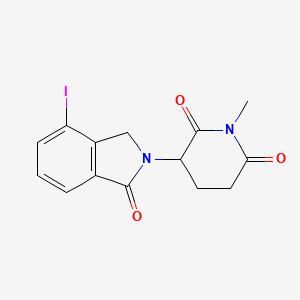
![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)
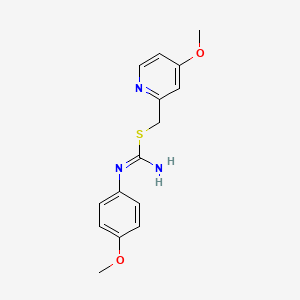
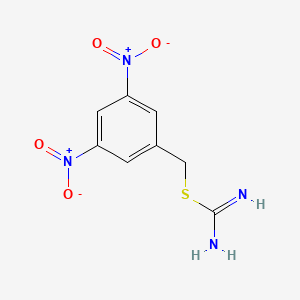
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)
![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)
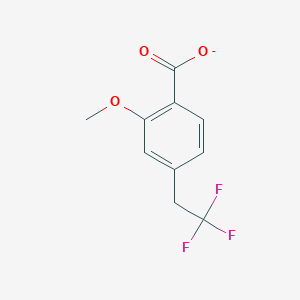
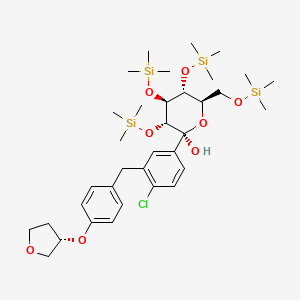
![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13367954.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)
